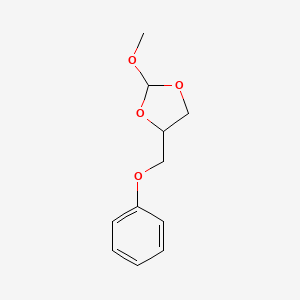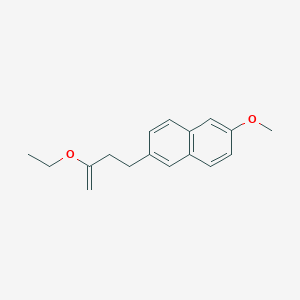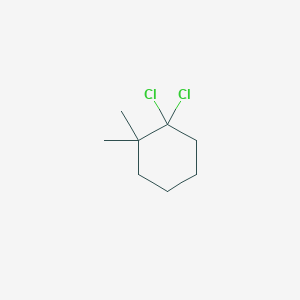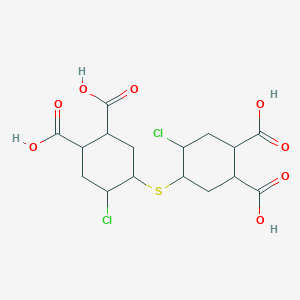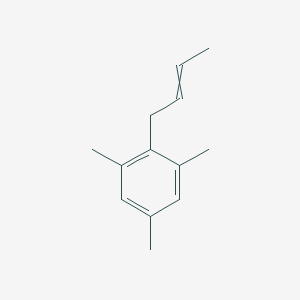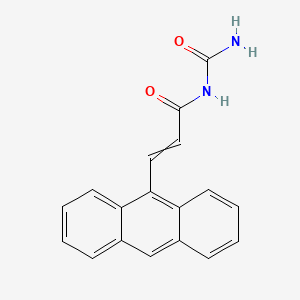
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide is an organic compound that features an anthracene moiety attached to a carbamoylprop-2-enamide group. Anthracene derivatives are well-known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide typically involves the reaction of anthracene derivatives with appropriate reagents under controlled conditions. One common method is the Knoevenagel condensation reaction, where anthracene aldehyde reacts with a suitable amide in the presence of a base . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthracene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as anthracene alcohols.
Substitution: The anthracene moiety can undergo substitution reactions to introduce different substituents, altering its photophysical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions include various anthracene derivatives with altered functional groups, which can be used in different applications such as fluorescent probes and OLEDs .
Aplicaciones Científicas De Investigación
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Industry: Utilized in the development of advanced materials for optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide involves its interaction with molecular targets and pathways. In biological systems, the compound can induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways . The anthracene moiety plays a crucial role in its photophysical properties, enabling its use in imaging and optoelectronic applications .
Comparación Con Compuestos Similares
Similar Compounds
9-Anthraldehyde oxime: Known for its synthetic versatility and applications in organic synthesis.
9-(4-Phenyl)anthracene: Used in photophysical studies and optoelectronic applications.
9,10-Diphenylanthracene: A benchmark compound in triplet–triplet annihilation upconversion systems.
Uniqueness
3-(Anthracen-9-yl)-N-carbamoylprop-2-enamide stands out due to its unique combination of an anthracene moiety with a carbamoylprop-2-enamide group, which imparts distinct photophysical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
62879-74-7 |
|---|---|
Fórmula molecular |
C18H14N2O2 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
3-anthracen-9-yl-N-carbamoylprop-2-enamide |
InChI |
InChI=1S/C18H14N2O2/c19-18(22)20-17(21)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H,(H3,19,20,21,22) |
Clave InChI |
SKVVDYKWCPIYGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


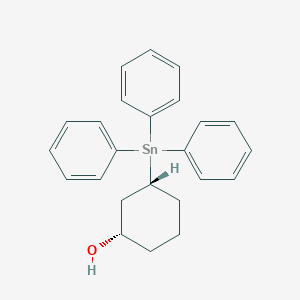

![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
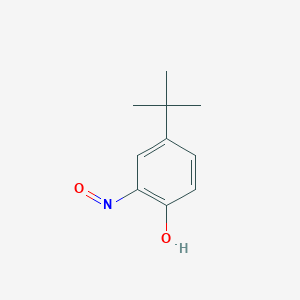
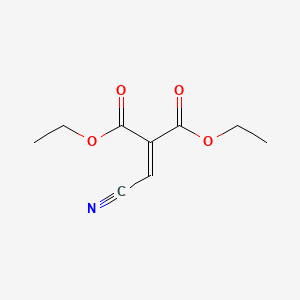
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
